Glucokinase Activation Potential vs. Core Scaffold Baseline
The target compound is structurally embedded within a known glucokinase activator (GKA) chemical series. The patent literature exemplifies that compounds sharing the 1H-pyrazolo[3,4-d]pyrimidin-4-yl thioacetamide core can achieve EC50 values in the low micromolar to nanomolar range in glucokinase activation assays [1]. While specific EC50 data for the 2,4-dimethylphenyl unsubstituted acetamide variant is not publicly disclosed, its closest enumerated analogs in the same patent series show a clear structure-activity relationship (SAR) where N1-aryl substitution and linker identity critically modulate potency. The unsubstituted acetamide presents a distinct hydrogen-bond donor profile compared to N-heteroaryl acetamides, which may confer differential GK activation kinetics [1].
| Evidence Dimension | Glucokinase activation (EC50) |
|---|---|
| Target Compound Data | Not publicly reported; structural analog to patented compounds |
| Comparator Or Baseline | Patented analogs (e.g., N-heteroaryl amides) demonstrate EC50 values from >10 µM to <100 nM after optimization [1] |
| Quantified Difference | Not calculable (data unavailable for target compound) |
| Conditions | In vitro glucokinase enzymatic assay; recombinant human GK, coupled spectrophotometric detection [1] |
Why This Matters
Establishes the compound's membership in a pharmacologically relevant GKA series, indicating potential value for medicinal chemistry programs requiring a specific hydrogen-bonding terminus.
- [1] Bonn, P., et al. (2012). 'The discovery of a novel series of glucokinase activators based on a pyrazolopyrimidine scaffold.' Bioorganic & Medicinal Chemistry Letters, 22(24), 7302-7305. (Reports EC50 range and SAR for the pyrazolopyrimidine GKA series). View Source
